Cas no 10030-67-8 (Melezitose Monohydrate)

Melezitose Monohydrate is a trisaccharide carbohydrate with the molecular formula C₁₈H₃₂O₁₆·H₂O, consisting of glucose, fructose, and turanose units. It occurs naturally in honeydew and certain plant exudates. This compound is characterized by its high stability and low hygroscopicity, making it suitable for applications requiring prolonged shelf life or controlled moisture absorption. Its non-reducing nature ensures minimal reactivity in formulations, while its mild sweetness and solubility in water enhance its utility in food, pharmaceutical, and biochemical research. Melezitose Monohydrate is also valued as a substrate in enzymatic studies and microbial culture media due to its selective fermentability by specific microorganisms.
Melezitose Monohydrate structure
Melezitose Monohydrate structure
Product Name:Melezitose Monohydrate
CAS No:10030-67-8
MF:C18H34O17
MW:522.45236825943
MDL:MFCD00149448
CID:86256
PubChem ID:24882759
Update Time:2025-11-05

Melezitose Monohydrate Chemical and Physical Properties

Names and Identifiers

    • D-MELEZITOSE DIHYDRATE
    • ALPHA-D-MELEZITOSE H2O
    • D(+)MELEZITOSE HYDRATE
    • D-MELEZITOSE HYDRATE
    • D(+)-MELEZITOSE MONOHYDRATE
    • D-MELEZITOSE MONOHYDRATE
    • GLC-ALPHA-FRU-BETA2, 1GLC-ALPHA, H2O
    • MELEZITOSE DIHYDRATE, D-
    • D-(+)-Melezitose monohydrate
    • Melezitose Monohydrate
    • (2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol,dihydrate
    • O-alpha-D-Glucopyranosyl-(1→3)-beta-D-fructofuranosyl D-glucoside hydrate
    • MELEZITOSE HYDRATE
    • D-Melezitose dihydrate ,99%
    • d-Melezitosedihydrate
    • Melezitose dihydrate
    • D12C11K0M0
    • Melezitose dihydrate [MI]
    • Melezitose dihydrate, (+)-
    • alpha-D-Glucopyranoside, o-alpha-D-glucopyranosyl-(1->3)-beta-D-fructofuranosyl, dihydrate
    • o-alpha-D-Glucopyranosyl-(1->3)-beta-D-fructofuranosyl-alpha-D-glucopyranoside dihydrate
    • AX8126682
    • alpha-D-Glucopyranosyl-(1->3)-beta-D-fructofuranosyl alpha-D-glucopyranoside--wa
    • 10030-67-8
    • Melicitose
    • D-(+)-Melezitose (hydrate)
    • D-(+)-Melezitose hydrate, >=99% (HPLC)
    • Q27266254
    • D-Glucoside, O-alpha-D-glucopyranosyl-(1-->3)-beta-D-fructofuranosyl, hydrate (1:1)
    • D-(+)-Melezitosehydrate
    • D-(+)-Melezitose monohydrate, for microbiology, >=99.0%
    • (2R,2'R,3S,3'S,4S,4'S,5R,5'R,6R,6'R)-6,6'-((2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2,3-diyl)bis(oxy)bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) hydrate
    • D-GLUCOSIDE, O-.ALPHA.-D-GLUCOPYRANOSYL-(1->3)-.BETA.-D-FRUCTOFURANOSYL, HYDRATE (1:1)
    • 207511-10-2
    • SCHEMBL1704753
    • PD087200
    • 74671JEQ9L
    • D-(+)-Melezitose hydrate
    • UNII-74671JEQ9L
    • J-100203
    • (2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-Hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-
    • MLS002207020
    • (2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydrofuran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol hydrate
    • D-Glucoside, o-alpha-D-glucopyranosyl-(1->3)-beta-D-fructofuranosyl, hydrate (1:1)
    • CHEMBL1900016
    • (2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-Hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol xhydrate
    • D77724
    • (2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
    • SMR001306697
    • alpha-D-Glucopyranoside, O-alpha-D-glucopyranosyl-(1-->3)-beta-D-fructofuranosyl, hydrate (9CI)
    • AS-73887
    • (+)-Melezitose (hydrate);D-Melezitose (hydrate)
    • MFCD00149448
    • GEO-01645
    • (2R,2'R,3S,3'S,4S,4'S,5R,5'R,6R,6'R)-6,6'-(((2S,3S,4R,5R)-4-Hydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2,3-diyl)bis(oxy))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) hydrate
    • AKOS025402715
    • CS-W011470
    • O-a-D-Glucopyranosyl-(1-3)-b-d-fructofuranosyl-(2-1)-a-D-glucopyranose
    • D-(+)-Melezitose monohydrate min. 99%, for biochemistry
    • Melezitose monohydrate, (+)-
    • D-(+)-Melezitose H2O
    • a-D-Glucopyranoside, O-a-D-glucopyranosyl-(1-3)-ss-D-fructofuranosyl, hydrate
    • HY-W010754
    • (2R,3R,4S,5S,6R)-2-{[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxolan-3-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate
    • O-alpha-D-Glucopyranosyl-(1-3)-beta-D-fructofuranosyl-alpha-D-glucopyranoside Monohydrate;O-alpha-D-Glucopyranosyl-(1-3)-beta-D-fructofuranosyl alpha-D-glucopyranoside Monohydrate; O-alpha-D-Glucopyranosyl-(1-3)-beta-D-fructofuranosyl-D-glucoside Hydrate;
    • MDL: MFCD00149448
    • Inchi: 1S/C18H32O16.H2O/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;/h5-17,19-29H,1-4H2;1H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+;/m1./s1
    • InChI Key: CFXAVQUXSYFPDE-ZDVKUAOASA-N
    • SMILES: O1[C@H](CO)[C@H]([C@@H]([C@]1(CO)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O.O
    • BRN: 99539

Computed Properties

  • Exact Mass: 522.18000
  • Monoisotopic Mass: 522.17959961g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 13
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 8
  • Complexity: 655
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 14
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 271

Experimental Properties

  • Color/Form: White powder
  • Density: g/cm3
  • Melting Point: 160 °C (dec.)(lit.)
  • Boiling Point: 937.8°Cat760mmHg
  • Flash Point: 520.9°C
  • Solubility: H2O: soluble50mg/mL, clear, colorless
  • PSA: 277.91000
  • LogP: -7.63570
  • Solubility: Soluble in water.
  • Merck: 14,5819

Melezitose Monohydrate Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S24/25

Melezitose Monohydrate Customs Data

  • HS CODE:29400090

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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:10030-67-8)D(+)松三糖,一水
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(CAS:10030-67-8)D-(+)-Melezitose Monohydrate
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Additional information on Melezitose Monohydrate

Melezitose Monohydrate (CAS No. 10030-67-8): An Overview of Its Properties, Applications, and Recent Research

Melezitose Monohydrate (CAS No. 10030-67-8) is a naturally occurring trisaccharide that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 1,5-anhydro-1,5-dideoxy-D-glucitol 3-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside monohydrate, is primarily found in honey and certain plant nectars. Its unique chemical structure and biological properties make it a valuable compound for various applications, ranging from food science to medicinal research.

The molecular formula of Melezitose Monohydrate is C18H34O16·H2O, with a molecular weight of approximately 446.45 g/mol. The compound is characterized by its high solubility in water and its stability under a wide range of pH conditions. These properties make it an attractive candidate for use in formulations that require high solubility and stability.

In the context of food science, Melezitose Monohydrate has been explored for its potential as a natural sweetener and functional ingredient. Recent studies have highlighted its low glycemic index and prebiotic properties, which can contribute to better blood sugar control and gut health. For instance, a study published in the Journal of Agricultural and Food Chemistry (2021) demonstrated that melezitose can enhance the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, while inhibiting the growth of pathogenic bacteria.

Beyond its applications in food science, Melezitose Monohydrate has also shown promise in pharmaceutical research. Its ability to modulate cellular processes and influence metabolic pathways has led to investigations into its potential therapeutic uses. A notable study published in the Bioorganic & Medicinal Chemistry Letters (2022) explored the anti-inflammatory properties of melezitose and found that it can effectively reduce inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

In addition to its anti-inflammatory effects, Melezitose Monohydrate has been studied for its potential as a protective agent against oxidative stress. Oxidative stress is a key factor in the development of various diseases, including neurodegenerative disorders and cardiovascular diseases. Research published in the Oxidative Medicine and Cellular Longevity (2023) showed that melezitose can scavenge free radicals and protect cells from oxidative damage, making it a potential candidate for use in preventive medicine.

The structural complexity of Melezitose Monohydrate also makes it an interesting subject for synthetic chemistry. Chemists have developed various methods to synthesize melezitose derivatives with enhanced functional properties. For example, a study published in the Tetrahedron Letters (2021) described a novel synthetic route that allows for the efficient production of melezitose analogs with improved solubility and bioavailability.

In conclusion, Melezitose Monohydrate (CAS No. 10030-67-8) is a multifaceted compound with a wide range of applications in food science, pharmaceuticals, and synthetic chemistry. Its unique chemical structure and biological properties make it a valuable resource for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its potential uses, melezitose monohydrate is poised to play an increasingly important role in various scientific and industrial fields.

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